
1-(Fluoromethyl)-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)-4-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a fluoromethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-4-(propan-2-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 4-(propan-2-yl)toluene using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzyl alcohols or acids.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products:
Oxidation: Fluorinated benzyl alcohols or acids.
Reduction: 4-(propan-2-yl)toluene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Fluoromethyl)-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a radiolabeled tracer in positron emission tomography (PET) imaging.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-4-(propan-2-yl)benzene depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its pharmacokinetic and pharmacodynamic properties. The molecular targets and pathways involved vary based on the compound’s intended use, such as imaging or therapeutic applications.
Comparison with Similar Compounds
1-(Chloromethyl)-4-(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of fluorine.
1-(Bromomethyl)-4-(propan-2-yl)benzene: Contains a bromine atom instead of fluorine.
1-(Hydroxymethyl)-4-(propan-2-yl)benzene: Features a hydroxymethyl group instead of fluoromethyl.
Uniqueness: 1-(Fluoromethyl)-4-(propan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it valuable in various applications.
Properties
CAS No. |
477219-29-7 |
|---|---|
Molecular Formula |
C10H13F |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13F/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
BYYIRTIHDAWEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


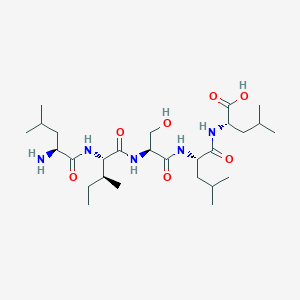
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)
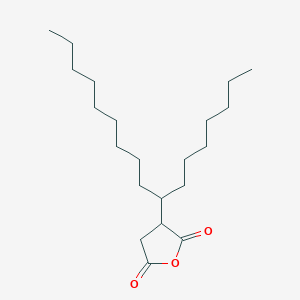
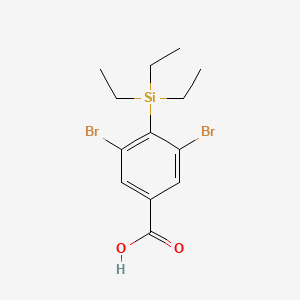
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)
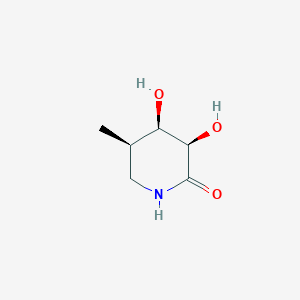

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
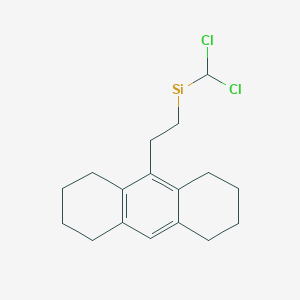
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12590643.png)
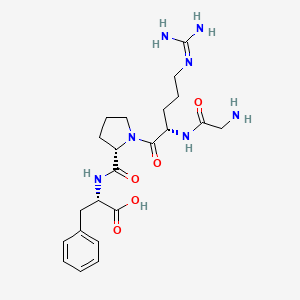
![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)
